molecular formula C11H11NO B6164451 (6-methylquinolin-8-yl)methanol CAS No. 1261452-96-3

(6-methylquinolin-8-yl)methanol

Cat. No.: B6164451
CAS No.: 1261452-96-3
M. Wt: 173.2
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(6-Methylquinolin-8-yl)methanol is a quinoline derivative with a hydroxymethyl group at the 8th position and a methyl group at the 6th position of the quinoline ring. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (6-methylquinolin-8-yl)methanol typically involves the following steps:

    Starting Material: The synthesis begins with 6-methylquinoline.

    Formylation: The 8th position of the quinoline ring is formylated using a formylating agent such as paraformaldehyde in the presence of a catalyst.

    Reduction: The formyl group is then reduced to a hydroxymethyl group using a reducing agent like sodium borohydride.

Industrial Production Methods: Industrial production methods for this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Catalysts and solvents used in the reactions are chosen to ensure scalability and cost-effectiveness.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form the corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be further reduced to form the corresponding alkane.

    Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

    Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.

Major Products:

    Oxidation: (6-Methylquinolin-8-yl)aldehyde or (6-methylquinolin-8-yl)carboxylic acid.

    Reduction: (6-Methylquinolin-8-yl)methane.

    Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

(6-Methylquinolin-8-yl)methanol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex quinoline derivatives.

    Biology: The compound is studied for its potential antimicrobial and antimalarial activities.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of dyes, catalysts, and other industrial chemicals.

Mechanism of Action

The mechanism of action of (6-methylquinolin-8-yl)methanol involves its interaction with biological targets such as enzymes and receptors. The hydroxymethyl group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The quinoline ring can intercalate with DNA, disrupting its function and leading to antimicrobial effects.

Comparison with Similar Compounds

    Quinoline: The parent compound with a nitrogen atom in the ring.

    8-Hydroxyquinoline: A quinoline derivative with a hydroxyl group at the 8th position.

    6-Methylquinoline: A quinoline derivative with a methyl group at the 6th position.

Uniqueness: (6-Methylquinolin-8-yl)methanol is unique due to the presence of both a hydroxymethyl group and a methyl group, which confer distinct chemical and biological properties

Properties

CAS No.

1261452-96-3

Molecular Formula

C11H11NO

Molecular Weight

173.2

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.